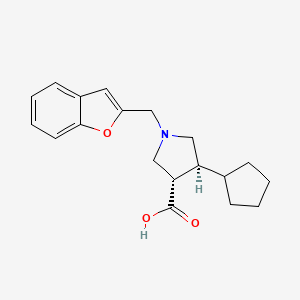![molecular formula C18H20N2O5 B7354807 1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]-2-(4-pyridin-2-yloxyphenoxy)ethanone](/img/structure/B7354807.png)
1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]-2-(4-pyridin-2-yloxyphenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]-2-(4-pyridin-2-yloxyphenoxy)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of a specific protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and survival.
Wirkmechanismus
The mechanism of action of 1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]-2-(4-pyridin-2-yloxyphenoxy)ethanone involves the inhibition of a specific protein kinase, which is involved in various cellular processes, including cell proliferation, differentiation, and survival. This inhibition leads to the activation of apoptotic pathways and the induction of cell death in cancer cells. In addition, it reduces the production of pro-inflammatory cytokines and chemokines, leading to anti-inflammatory effects. Moreover, it prevents neuronal cell death and promotes neuronal survival by regulating various signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of a specific protein kinase, which is involved in various cellular processes, including cell proliferation, differentiation, and survival. This inhibition leads to the activation of apoptotic pathways and the induction of cell death in cancer cells. In addition, it reduces the production of pro-inflammatory cytokines and chemokines, leading to anti-inflammatory effects. Moreover, it prevents neuronal cell death and promotes neuronal survival by regulating various signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]-2-(4-pyridin-2-yloxyphenoxy)ethanone in lab experiments include its potent inhibitory activity against a specific protein kinase, which makes it a promising candidate for the development of novel therapeutics. Moreover, it has been extensively studied in various disease models, providing valuable insights into its mechanism of action and potential therapeutic applications. However, its limitations include its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
The future directions of research on 1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]-2-(4-pyridin-2-yloxyphenoxy)ethanone include the development of more efficient synthesis methods to improve its yield and purity. Moreover, further studies are needed to investigate its potential therapeutic applications in different diseases, including cancer, inflammation, and neurodegenerative disorders. In addition, the identification of its specific targets and downstream signaling pathways will provide valuable insights into its mechanism of action and potential therapeutic applications. Furthermore, the development of more potent and selective inhibitors of the specific protein kinase targeted by this compound may lead to the development of more effective therapeutics.
Synthesemethoden
The synthesis of 1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]-2-(4-pyridin-2-yloxyphenoxy)ethanone involves several steps, including the reaction of 3-chloro-4-fluorophenol with pyridine-2-ol, followed by the reaction with 3-(hydroxymethyl)morpholine. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]-2-(4-pyridin-2-yloxyphenoxy)ethanone has been extensively studied for its potential therapeutic applications in different diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of a specific protein kinase, which is overexpressed in many cancer types, leading to cell death and tumor regression. In addition, it has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Moreover, it has neuroprotective effects by preventing neuronal cell death and promoting neuronal survival.
Eigenschaften
IUPAC Name |
1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]-2-(4-pyridin-2-yloxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c21-11-14-12-23-10-9-20(14)18(22)13-24-15-4-6-16(7-5-15)25-17-3-1-2-8-19-17/h1-8,14,21H,9-13H2/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGXHRVPVMDMPE-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)COC2=CC=C(C=C2)OC3=CC=CC=N3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1C(=O)COC2=CC=C(C=C2)OC3=CC=CC=N3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[(3S,4S)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]benzamide](/img/structure/B7354727.png)
![(E)-1-[(3aR,7aS)-3a,7a-bis(hydroxymethyl)-1,3,4,5,6,7-hexahydroisoindol-2-yl]-2-methyl-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B7354729.png)
![(E)-1-[(1S,5R)-1,5-bis(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]-2-methyl-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B7354730.png)
![(1-ethyl-5-methylpyrazol-4-yl)-[(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidin-1-yl]methanone](/img/structure/B7354743.png)
![(3S,4S)-4-cyclopentyl-1-[(2-fluoro-4-methoxycarbonylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7354751.png)
![(3R,4R)-4-cyclohexyl-1-[(5-methoxycarbonyl-1-methylpyrrol-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7354758.png)
![[(3aR,7aS)-3a,7a-bis(hydroxymethyl)-1,3,4,5,6,7-hexahydroisoindol-2-yl]-(2-methyl-2-bicyclo[2.2.1]heptanyl)methanone](/img/structure/B7354766.png)

![(3R,4R)-4-(3-methylimidazol-4-yl)-1-[[4-(2-methylpropyl)phenyl]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7354797.png)
![1-[5-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidine-1-carbonyl]-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7354798.png)
![(Z)-3-cyclopropyl-1-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]-2-fluorobut-2-en-1-one](/img/structure/B7354799.png)
![N-[(3R,4R)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]-5-propyl-1,2-oxazole-3-carboxamide](/img/structure/B7354800.png)
![methyl (1R,2S)-2-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethylcarbamoyl]cyclobutane-1-carboxylate](/img/structure/B7354814.png)
![methyl (2S)-3-(1-methylimidazol-4-yl)-2-[[(E)-2-methyl-3-(4-methylphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7354830.png)